molecular formula C8H11BrN2O B1622596 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone CAS No. 1004017-87-1

1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone

Cat. No.: B1622596
CAS No.: 1004017-87-1
M. Wt: 231.09 g/mol
InChI Key: DJBKJULCIPAZCS-UHFFFAOYSA-N
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Description

1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone is a heterocyclic compound featuring a pyrazole ring substituted with bromine and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone can be synthesized through a multi-step process. One common method involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with acetone under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation can produce ketones or carboxylic acids .

Scientific Research Applications

1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)-3,5-dimethyl-1H-pyrazole
  • 3,5-Dimethyl-1H-pyrazole
  • 4-Bromo-1H-pyrazole

Comparison: 1-(4-Bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

1-(4-bromo-3,5-dimethylpyrazol-1-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5(12)4-11-7(3)8(9)6(2)10-11/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJBKJULCIPAZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00392139
Record name 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004017-87-1
Record name 1-(4-bromo-3,5-dimethyl-1h-pyrazol-1-yl)acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00392139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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